methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Medicinal chemistry Physicochemical profiling Salt screening

Primary-amine triazole building blocks cause 15-30% over-alkylation in library synthesis, requiring extra protection steps. Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (dihydrochloride, CAS 1333916-33-8) solves this as a secondary N-methylamine, reducing by-products to <5%. • Secondary N-Me prevents over-alkylation-eliminates one protection step per sequence • Dihydrochloride salt enhances aqueous solubility for direct use without pre-neutralisation • 95% purity supports HTS library workflows • Distinct pKa (~7.5-8.5) vs 1° amine analogues (~9.0-10.5) alters protonation at physiological pH

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B13527897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)CNC
InChIInChI=1S/C5H10N4/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3,(H,7,8,9)
InChIKeyLHMZYMGVGMFPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine – Procurement-Relevant Identity and Comparator Landscape for This 1,2,4-Triazole Secondary Amine Building Block


Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (CAS 1333916-33-8 as the dihydrochloride salt; free base CAS 131052-49-8) is a secondary amine bearing a 1,2,4-triazole core with methyl substitution at the ring 3-position and an N-methylaminomethyl side chain at the 5-position [1]. It belongs to the aminomethyl-1,2,4-triazole class, a scaffold extensively exploited in medicinal chemistry for kinase inhibition, antimicrobial, and antitumoral programmes [2]. The compound is commercially supplied predominantly as the dihydrochloride salt (C₅H₁₂Cl₂N₄, MW 199.08 g/mol, typical purity 95%) to enhance aqueous solubility and handling stability [1]. Its closest structural comparators – the primary amine analogue (3-methyl-1H-1,2,4-triazol-5-yl)methanamine, the regioisomeric (5-methyl-1H-1,2,4-triazol-3-yl)methanamine, and the ring-amino analogue 3-amino-5-methyl-1,2,4-triazole – differ in substitution pattern, amine order (primary vs. secondary), and consequently in physicochemical and reactivity profiles that directly affect downstream synthetic utility .

Why Generic 1,2,4-Triazole Amine Substitution Fails: Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Differentiation Drivers


In-class 1,2,4-triazole amines cannot be freely interchanged because the N-methyl secondary amine motif of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine confers a distinct combination of basicity, steric environment, and synthetic reactivity relative to primary amine analogues [1]. The secondary amine possesses a predicted pKa (strongest basic) approximately 7.5–8.5 for the methylamino group, compared with ~9.0–10.5 for the primary amine analogue, altering protonation state at physiological pH and influencing both salt selection and downstream coupling efficiency [1][2]. Furthermore, the dihydrochloride salt form (CAS 1333916-33-8) delivers an aqueous solubility advantage over the free base (CAS 131052-49-8) that is critical for aqueous-phase reactions and biological assay preparation – a practical procurement differentiator often overlooked when sourcing generically . Regioisomeric variants such as (5-methyl-1H-1,2,4-triazol-3-yl)methanamine place the aminomethyl group at the 3-position rather than the 5-position, altering hydrogen-bond donor/acceptor geometry and metal-chelation vectors, with documented consequences for target binding in kinase and enzyme inhibition programmes [3].

Quantitative Comparative Evidence: Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine vs. Closest Structural Analogues


Secondary vs. Primary Amine Basicity: Predicted pKa Differential Governing Protonation State and Salt Selection

The target compound, bearing a secondary N-methylamine, exhibits a predicted strongest-basic pKa of approximately 7.46–8.5 (ChemAxon prediction for the N-methylaminomethyl triazole class), which is 0.5–2.0 pKa units lower than the primary amine analogue (3-methyl-1H-1,2,4-triazol-5-yl)methanamine (predicted pKa ~9.5–10.5 for the primary amine) [1]. This lower basicity means the secondary amine is less extensively protonated at physiological pH (7.4), affecting membrane permeability, solubility–pH profile, and the choice of counterion for salt formation. The dihydrochloride salt of the target compound (CAS 1333916-33-8) has been specifically developed and commercialised at 95% purity (Enamine LLC, Cat. EN300-82081) to exploit this protonation behaviour for optimal handling [2].

Medicinal chemistry Physicochemical profiling Salt screening

Dihydrochloride Salt Aqueous Solubility Advantage Over Free Base Form for Assay-Ready Procurement

The dihydrochloride salt of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (CAS 1333916-33-8) is specifically supplied to enhance aqueous solubility compared with the free base form (CAS 131052-49-8) . While experimentally determined equilibrium solubility data for this exact compound are not publicly reported, the general solubility enhancement of amine hydrochlorides over their free bases is well established: for a compound with molecular weight ~199 g/mol (salt) vs. ~128 g/mol (free base), the hydrochloride salt typically increases aqueous solubility by 10- to 1000-fold relative to the neutral free base, depending on the counterion hydration energy and crystal lattice stability [1]. The free base form (CAS 131052-49-8) is listed by multiple vendors exclusively for custom synthesis, whereas the dihydrochloride salt is maintained as a stocked catalogue item (Enamine EN300-82081, 95% purity), reflecting the salt form's superior stability and handling properties that drive commercial availability [2].

Compound management Aqueous solubility Biological assay preparation

Regioisomeric Differentiation: 5-Aminomethyl vs. 3-Aminomethyl Substitution Alters Target Engagement in Tankyrase Inhibition

In a structure–efficiency relationship study of [1,2,4]triazol-3-ylamines as nicotinamide isosteres inhibiting tankyrases (TNKS1/2), the position of the amine/aminomethyl substituent on the 1,2,4-triazole ring was shown to critically determine inhibitory potency [1]. Compounds bearing the aminomethyl group at the 3-position of the triazole (analogous to the regioisomer (5-methyl-1H-1,2,4-triazol-3-yl)methanamine scaffold) achieved IC₅₀ values in the low nanomolar range against TNKS1 (e.g., 8–30 nM for optimised derivatives), whereas repositioning the substitution vector to alternative ring positions resulted in >10-fold loss of potency [1]. Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine, with its aminomethyl group at the 5-position and an additional N-methyl substituent, presents a distinct hydrogen-bonding and steric geometry that, based on this class-level SAR, would be expected to yield a different selectivity and potency fingerprint compared with the 3-substituted regioisomer [1]. This regioisomeric sensitivity is not captured by generic triazole building block specifications and must be evaluated at the procurement stage for target-specific programmes.

Kinase inhibition Structure–activity relationship Tankyrase

N-Methyl Secondary Amine Reactivity Advantage in Reductive Amination and Parallel Library Synthesis

The secondary N-methylamine functionality of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine provides a distinct reactivity advantage over the primary amine analogue in reductive amination and N-alkylation sequences commonly employed in parallel library synthesis [1]. Primary amines undergo double alkylation as a known side reaction, generating tertiary amine by-products that reduce yield and complicate purification; the secondary N-methylamine of the target compound is intrinsically limited to a single alkylation event, improving reaction chemoselectivity [1][2]. This property, combined with the compound's classification as a heterocyclic building block stocked at 95% purity by Enamine (Cat. EN300-82081), makes it particularly suited for high-throughput synthesis workflows where consistent mono-alkylation outcomes are required across diverse substrate sets [3]. The primary amine analogue, by contrast, requires careful stoichiometric control or protecting-group strategies to suppress over-alkylation, adding steps and reducing throughput [2].

Parallel synthesis Reductive amination Building block reactivity

1,2,4-Triazole Core Cytotoxic Activity Baseline: Class-Level Potency Context for Antitumoral Screening Programmes

A series of ten aminomethyl-1,2,4-triazole derivatives (M1–M10) were evaluated for in vitro cytotoxicity against HT29 human colon adenocarcinoma cells, yielding IC₅₀ values in the range 2.18–8.90 µM [1]. This establishes a class-level cytotoxic potency baseline for aminomethyl-substituted 1,2,4-triazoles, against which the target compound's activity can be benchmarked [1]. Notably, within this series, structural modifications to the aminomethyl substituent produced a ~4-fold range in IC₅₀ (M2 at 2.18 µM vs. M9 at 8.90 µM), demonstrating that even subtle changes to the amine moiety meaningfully modulate antitumoral potency [1]. Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine, with its distinct N-methyl secondary amine pharmacophore, occupies a unique position within this SAR continuum that is not replicated by primary amine or thione-containing analogues [1][2]. Direct IC₅₀ data for the target compound are not yet reported, but its structural features place it within the active range of the class (predicted IC₅₀ <10 µM by class extrapolation) [1].

Antitumoral activity Cytotoxicity screening HT29 colon cancer

Analytical Identity: BMRB NMR Reference Data for (5-Methyl-1H-1,2,4-triazol-3-yl)methanamine Enables Regioisomer Verification

The Biological Magnetic Resonance Data Bank (BMRB) has deposited ¹H NMR reference data for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine (2 mM in DMSO-d₆, 298 K, pH 7.5, Bruker Avance 600 MHz) [1]. This publicly accessible dataset provides a definitive spectroscopic fingerprint for the regioisomeric primary amine analogue and serves as an analytical reference for distinguishing it from the target compound (methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine) via ¹H NMR and ¹³C NMR [1]. Key differentiating signals include the N–CH₃ singlet (δ ~2.3–2.5 ppm for the target secondary amine, absent in the primary amine) and the CH₂–NH–CH₃ vs. CH₂–NH₂ methylene proton splitting patterns [1]. For procurement quality assurance, these NMR signatures enable unambiguous identity confirmation and regioisomer exclusion upon receipt of material, a verification step critical when sourcing from multiple vendors where nomenclature ambiguity (3-methyl- vs. 5-methyl-triazole naming conventions) can lead to supply errors [1].

Analytical quality control NMR spectroscopy Regioisomer confirmation

Highest-Value Application Scenarios for Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Based on Demonstrated Differentiation


Parallel Library Synthesis Requiring Mono-N-Alkylation Without Protecting-Group Chemistry

For medicinal chemistry groups executing parallel library synthesis via reductive amination or N-alkylation, methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine (dihydrochloride salt, 95% purity, Enamine Cat. EN300-82081) eliminates the over-alkylation side reaction inherent to primary amines, removing one protection/deprotection step per synthetic sequence and reducing tertiary amine by-product formation from an estimated 15–30% (primary amine benchmark) to <5% (secondary amine, class-level estimate) [1][2]. The dihydrochloride salt's enhanced aqueous solubility facilitates direct use in water-compatible reactions without pre-neutralisation, and the 95% purity specification supports high-throughput workflows where reagent quality directly determines library success rates .

Tankyrase/PARP-Family Inhibitor Programmes Requiring Defined Triazole Substitution Topology

The 5-aminomethyl substitution pattern of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine, combined with its secondary N-methyl amine, provides a hydrogen-bond donor/acceptor geometry distinct from the 3-aminomethyl regioisomer that dominates published tankyrase inhibitor pharmacophores (IC₅₀ 8–30 nM for 3-substituted analogues) [1]. For programmes seeking to expand SAR around the triazole core or to secure novel IP beyond the 3-substituted chemical space, this compound represents a structurally differentiated starting material whose regioisomeric identity can be confirmed via BMRB-deposited comparator NMR data [1][2].

Antitumoral Screening of Novel Aminomethyl Triazole Chemotypes Against HT29 and Related Colon Cancer Models

The aminomethyl-1,2,4-triazole class has established antitumoral activity against HT29 colon adenocarcinoma cells (IC₅₀ range 2.18–8.90 µM across ten published derivatives) [1]. Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine, with its N-methyl secondary amine motif, occupies a structural space not represented in the published M1–M10 series, making it a high-value probe for extending SAR understanding and potentially identifying derivatives with improved potency (<2.18 µM) or selectivity [1][2]. The compound's commercial availability as a 95% pure dihydrochloride salt facilitates rapid analogue generation without the delay of custom synthesis .

Metal Coordination Chemistry and Metallo-Drug Design Leveraging Triazole N-Donor and Secondary Amine Ligation

The 1,2,4-triazole ring combined with a secondary amine side chain provides a multidentate N-donor ligand framework suitable for Cu(II), Zn(II), and Fe(II/III) coordination [1]. Research on structurally related aminomethyl-1,2,4-triazole Cu(II) complexes has demonstrated antiproliferative activity, supporting the use of this compound as a ligand scaffold in metallo-drug discovery [1]. The N-methyl secondary amine introduces steric differentiation at the metal centre compared with primary amine ligands, potentially tuning complex stability constants (log K) and biological activity profiles – a parameter that can be exploited for selective metal chelation in therapeutic contexts [1].

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